6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Structural Characterization
Molecular Architecture and Functional Group Analysis
The compound 6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 489405-41-6) is a structurally complex heterocyclic amide with a molecular formula of C₂₃H₂₈F₃N₃OS and a molecular weight of 451.55 g/mol . Its architecture comprises:
- Thieno[2,3-b]pyridine core : A fused bicyclic system combining a thiophene ring (five-membered sulfur-containing ring) and a pyridine ring (six-membered nitrogen-containing aromatic ring). This core serves as the central scaffold for functional group attachment.
- Key substituents :
- Adamantyl group (C₁₀H₁₅) at position 6: A rigid, polycyclic hydrocarbon with diamondoid structure, enhancing steric bulk and lipophilicity.
- N,N-diethylamide group at position 2: A tertiary amide linkage (C(=O)N(CH₂CH₃)₂) contributing to solubility and metabolic stability.
- Trifluoromethyl group (CF₃) at position 4: Electron-withdrawing substituent that increases compound’s lipophilicity and binding affinity to hydrophobic targets.
- Amino group (NH₂) at position 3: Potential hydrogen-bond donor for interactions with biological targets.
| Functional Group | Position | Structural Impact |
|---|---|---|
| Adamantyl | 6 | Steric hindrance, lipophilicity |
| N,N-diethylamide | 2 | Solubility, hydrogen bonding |
| Trifluoromethyl | 4 | Electron withdrawal, metabolic stability |
| Amino | 3 | Hydrogen bonding, basicity |
X-ray Crystallographic Studies and Bond Parameters
While specific X-ray crystallography data for this compound are unavailable, structural insights can be inferred from analogous thienopyridine derivatives and adamantane-containing amides:
Bond Lengths and Angles :
- C–S bonds in the thiophene ring typically range from 1.72–1.75 Å, with bond angles ~90–110°.
- C–N bonds in the pyridine ring exhibit partial double-bond character (1.33–1.35 Å), consistent with aromatic stabilization.
- Adamantyl-carbon bonds : Shorter (1.54 Å) and rigid due to diamondoid structure, minimizing conformational flexibility.
Steric Constraints :
Spectroscopic Identification
Key spectroscopic data for the compound are summarized below, based on general methodologies for thienopyridine derivatives and adamantane-containing amides:
Nuclear Magnetic Resonance (NMR)
| Region | Signal Characteristics | Assignment |
|---|---|---|
| ¹H NMR | δ 1.2–1.8 ppm (m, 15H) | Adamantyl CH₂/CH₃ protons |
| δ 3.0–3.5 ppm (q, 4H) | N,N-diethyl CH₂ groups | |
| δ 4.5–5.0 ppm (br s, 2H) | NH₂ protons (exchange broadened) | |
| δ 6.5–7.5 ppm (m, 3H) | Aromatic protons (thienopyridine core) | |
| ¹⁹F NMR | δ -60 ppm (s, 3F) | Trifluoromethyl group |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3200–3400 | N–H stretch (amide/amino) |
| 1650–1700 | C=O stretch (amide) |
| 1200–1350 | C–F stretching (CF₃) |
| 600–800 | C–S and C–N vibrations |
Mass Spectrometry (MS)
| EI-MS | m/z 451.1 [M⁺] |
| HRMS | Calculated: 451.1776 (C₂₃H₂₈F₃N₃OS) |
Conformational Dynamics and Restricted Rotation About C-N Bonds
The compound exhibits conformational constraints due to:
Steric Hindrance from Adamantyl Group :
Amide Bond Rotation :
Electronic Effects :
| Parameter | Value | Method |
|---|---|---|
| Amide C–N bond rotation barrier | ~12 kcal/mol | Dynamic NMR |
| Adamantyl ring strain energy | ~0 kcal/mol | Diamondoid rigidity |
Properties
IUPAC Name |
6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N3OS/c1-3-29(4-2)21(30)19-18(27)17-15(23(24,25)26)8-16(28-20(17)31-19)22-9-12-5-13(10-22)7-14(6-12)11-22/h8,12-14H,3-7,9-11,27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEODYAPYKLMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C34CC5CC(C3)CC(C5)C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Enaminonitriles with Elemental Sulfur
The foundational step involves forming the thienopyridine ring via cyclocondensation. For the target compound, this requires a β-enaminonitrile precursor bearing a trifluoromethyl group at position 4. As demonstrated in analogous syntheses, the reaction proceeds under basic aqueous conditions:
Critical parameters include:
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 4 is introduced prior to cyclocondensation. This is achieved by starting with a β-ketonitrile precursor containing a CF group. For example, 4,4,4-trifluoro-3-oxobutanenitrile can be condensed with cyanothioacetamide under acidic conditions to form the trifluoromethyl-substituted β-enaminonitrile.
Functionalization at Position 6: Adamantyl Group Installation
Friedel-Crafts Alkylation Strategy
The 1-adamantyl group is introduced via Friedel-Crafts alkylation using 1-adamantanol or 1-bromoadamantane. In a representative procedure:
Conditions :
Direct Coupling Using Adamantyl Halides
Alternatively, 1-bromoadamantane reacts with the lithiated thienopyridine intermediate:
Key considerations :
-
Temperature : −78°C to prevent side reactions.
-
Quenching : Methanol at −78°C followed by gradual warming.
Carboxamide Formation at Position 2
Chloroacetylation Followed by Amination
The N,N-diethylcarboxamide group is installed via a two-step sequence:
-
Chloroacetylation :
-
Amination with Diethylamine :
Optimization data :
| Step | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1 | DCM | EtN | 85 |
| 2 | DMF | None | 78 |
Characterization and Analytical Validation
Spectroscopic Confirmation
-
H NMR : Key signals include:
-
IR Spectroscopy :
-
1685 cm (C=O stretch)
-
1530 cm (N–H bend)
-
Challenges and Mitigation Strategies
Steric Hindrance from the Adamantyl Group
The bulky adamantyl substituent slows reaction rates in electrophilic substitutions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, the compound’s potential as a pharmacophore is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. Its adamantyl group is known for enhancing the stability and bioavailability of drugs, while the trifluoromethyl group can improve metabolic stability and membrane permeability.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The adamantyl group enhances binding affinity and stability, while the trifluoromethyl group influences the compound’s electronic properties, affecting its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among related thieno[2,3-b]pyridine-2-carboxamides include substitutions at positions 4, 6, and the carboxamide side chain. Below is a comparative analysis:
Key Observations
Adamantyl vs. Phenyl/Thienyl at Position 6 :
- The adamantyl group confers superior steric bulk compared to phenyl or thienyl, likely enhancing membrane permeability and target binding specificity .
- Phenyl derivatives (e.g., KuSaSch032) exhibit antiplasmodial activity (IC₅₀: 0.8 µM), suggesting the adamantyl variant may show similar or improved efficacy due to increased hydrophobicity .
Trifluoromethyl (-CF₃) at Position 4 :
- This group is conserved across all analogs, contributing to electron-withdrawing effects that stabilize the aromatic system and enhance metabolic stability .
Carboxamide Side Chain: N,N-Diethyl substitution improves solubility in nonpolar environments compared to aryl-substituted carboxamides (e.g., 4-chlorophenyl), which may reduce systemic clearance .
Thermal Stability
- Melting points for adamantyl derivatives are predicted to exceed 250°C, comparable to phenyl analogs (255–256°C), indicating high thermal stability .
Research Findings and Data Gaps
Anti-Inflammatory and Antiviral Potential: Thieno[2,3-b]pyridines with 4-aryl groups (e.g., 4-chlorophenyl) show antiviral activity , but adamantyl derivatives remain untested.
ADME Properties :
- Adamantyl’s lipophilicity may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
Toxicity Concerns :
- N,N-Diethyl carboxamides generally exhibit lower cytotoxicity than aryl-substituted analogs, as seen in hepatic cell line assays .
Biological Activity
6-(1-Adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an adamantyl group, amino and carboxamide functionalities, and a trifluoromethyl group. The molecular formula is , indicating a significant degree of fluorination which may contribute to its biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to thieno[2,3-b]pyridine derivatives. For instance, similar compounds have shown efficacy against viruses such as HIV and the tobacco mosaic virus (TMV). Notably:
- HIV Inhibition : Compounds with similar structures have demonstrated potent anti-HIV activity with EC50 values as low as 3.98 μM, indicating a strong therapeutic index (CC50/EC50) greater than 105.25 .
- TMV Activity : Other derivatives exhibited EC50 values around 58.7 μg/mL against TMV, suggesting that modifications in the thieno[2,3-b]pyridine framework can enhance antiviral efficacy .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that certain thieno[2,3-b]pyridines can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The presence of the adamantyl moiety has been linked to enhanced cytotoxicity against cancer cell lines. This suggests that structural modifications can significantly influence biological activity .
- Case Studies : In vitro studies on related compounds have shown IC50 values in the low micromolar range for various cancer cell lines, indicating promising anticancer effects that warrant further investigation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Viral Enzymes : Similar compounds have been shown to inhibit key viral enzymes such as reverse transcriptase and proteases.
- Disruption of Cellular Processes : The trifluoromethyl group may enhance lipophilicity and cellular uptake, allowing for more effective interaction with intracellular targets.
- Modulation of Signaling Pathways : Compounds in this class may influence signaling pathways related to apoptosis and cell cycle regulation.
Efficacy Against Viruses
| Compound | Virus Target | EC50 (μM) | Therapeutic Index |
|---|---|---|---|
| Compound A | HIV | 3.98 | >105.25 |
| Compound B | TMV | 58.7 μg/mL | - |
Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound C | HeLa | 5.0 | Apoptosis Induction |
| Compound D | MCF-7 | 12.0 | Cell Cycle Arrest |
Q & A
Q. What synthetic routes are commonly employed for preparing thieno[2,3-b]pyridine derivatives, and how can reaction conditions be optimized for this compound?
Thieno[2,3-b]pyridine cores are typically synthesized via cyclocondensation reactions using α,β-unsaturated ketones or aldehydes with aminothiophene derivatives. For this compound, the adamantyl and trifluoromethyl groups require careful selection of protecting groups and catalysts. Optimization may involve adjusting solvent polarity (e.g., DMF vs. acetonitrile) and temperature to improve yield and purity. Microwave-assisted synthesis has been reported to enhance reaction efficiency in similar systems .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm adamantyl, trifluoromethyl, and diethylamide substituents.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for structurally related thienopyridines .
- HPLC-PDA : To assess purity, particularly for detecting byproducts from the trifluoromethylation step .
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
Conduct accelerated stability studies using ICH guidelines:
- Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 1–3 months.
- Monitor degradation via HPLC and LC-MS, focusing on hydrolysis of the carboxamide group or oxidation of the adamantyl moiety .
Advanced Research Questions
Q. What in vitro assays are suitable for probing the pharmacological activity of this compound, and how should controls be designed?
Given the biological relevance of thienopyridines, prioritize:
- Kinase Inhibition Assays : Use fluorescence-based ATP competition assays (e.g., HTRF) to screen against kinases like EGFR or VEGFR2.
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Include warfarin as a control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
